molecular formula C14H11ClO3S B1615733 Cliprofen CAS No. 51022-75-4

Cliprofen

Cat. No.: B1615733
CAS No.: 51022-75-4
M. Wt: 294.8 g/mol
InChI Key: NLGUJWNOGYWZBI-UHFFFAOYSA-N
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Description

Cliprofen is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C14H11ClO3S and a molecular weight of 294.75. It is known for its anti-inflammatory properties and is used to alleviate pain and inflammation in various medical conditions .

Preparation Methods

Cliprofen can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloro-α-methylbenzeneacetic acid with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cliprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of its corresponding alcohols. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom.

Scientific Research Applications

Cliprofen has a wide range of scientific research applications:

Mechanism of Action

Cliprofen exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Cliprofen is similar to other NSAIDs such as ibuprofen, naproxen, and carprofen. it has unique properties that distinguish it from these compounds:

Similar Compounds

Properties

CAS No.

51022-75-4

Molecular Formula

C14H11ClO3S

Molecular Weight

294.8 g/mol

IUPAC Name

2-[3-chloro-4-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H11ClO3S/c1-8(14(17)18)9-4-5-10(11(15)7-9)13(16)12-3-2-6-19-12/h2-8H,1H3,(H,17,18)

InChI Key

NLGUJWNOGYWZBI-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29.7 parts of diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 5 hours. The reaction mixture is cooled and washed twice with 80 parts of benzene. The aqueous phase is acidified with concentrated hydrochloric acid solution and the product is extracted with chloroform. The extract is dried, filtered and evaporated. The oily residue is dissolved in 160 parts of ether. This solution is stirred with activated charcoal, filtered and evaporated. The oily residue is purified by column-chromatography, using a mixture of chloroform and 5% of methanol. The pure fractions are collected and the solvent is evaporated. The oily residue which solidifies on standing, is triturated in a mixture of benzene and petroleumether, yielding 3-chloro-4-(2-thenoyl)hydratropic acid; mp. 82.5° C; also named 3-chloro-4-(2-thenoyl)-α-methyl-phenylacetic acid.
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diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate
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